molecular formula C17H23FN2 B3853882 1-bicyclo[2.2.1]hept-2-yl-4-(2-fluorophenyl)piperazine

1-bicyclo[2.2.1]hept-2-yl-4-(2-fluorophenyl)piperazine

Cat. No. B3853882
M. Wt: 274.38 g/mol
InChI Key: XIMGNGTWLQADFN-UHFFFAOYSA-N
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Description

The compound “1-bicyclo[2.2.1]hept-2-yl-4-(2-fluorophenyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The bicyclo[2.2.1]hept-2-yl moiety is a norbornane group, which is a bridged bicyclic structure . The presence of the fluorophenyl group indicates the compound has a phenyl ring (a cyclic group of carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a piperazine ring substituted with a bicyclo[2.2.1]hept-2-yl group and a 2-fluorophenyl group . The exact three-dimensional structure and stereochemistry would depend on the specific locations and orientations of these substituents.


Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in substitution reactions, where one of the groups attached to the piperazine ring is replaced by another group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity . The bicyclic structure could influence its conformational stability and rigidity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and ensure safety .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity and physical properties. This could lead to the development of new pharmaceuticals or materials .

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2/c18-15-3-1-2-4-16(15)19-7-9-20(10-8-19)17-12-13-5-6-14(17)11-13/h1-4,13-14,17H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMGNGTWLQADFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5462674

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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